molecular formula C18H30O2 B14239383 Octadeca-8,10,15-trienoic acid CAS No. 488097-31-0

Octadeca-8,10,15-trienoic acid

Cat. No.: B14239383
CAS No.: 488097-31-0
M. Wt: 278.4 g/mol
InChI Key: DUMPIXSPPJMEED-UHFFFAOYSA-N
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Description

Octadeca-8,10,15-trienoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) with three double bonds located at positions 8, 10, and 15 (counting from the carboxyl end). Its structure distinguishes it from more common trienoic acids like α-linolenic acid (ALA; 9,12,15-trienoic) and γ-linolenic acid (GLA; 6,9,12-trienoic). The positioning of double bonds significantly influences its physical properties, metabolic pathways, and biological roles.

Properties

CAS No.

488097-31-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-8,10,15-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,8-11H,2,5-7,12-17H2,1H3,(H,19,20)

InChI Key

DUMPIXSPPJMEED-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCC=CC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-8,10,15-trienoic acid can be achieved through various methods, including enzymatic oxidation and chemical synthesis. One common method involves the enzymatic oxidation of γ-linolenic acid (octadeca-6,9,12-trienoic acid) using specific enzymes found in red algae . This process leads to the formation of this compound along with other products.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources such as plant seed oils. Techniques like reversed-phase high-performance liquid chromatography (HPLC) are used to separate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: Octadeca-8,10,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octadeca-8,10,15-trienoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural and Nomenclature Differences

Key trienoic fatty acids are compared below:

Compound Name Double Bond Positions (Carboxyl-End) Omega Classification Natural Occurrence Biological Role
Octadeca-8,10,15-trienoic acid 8, 10, 15 Omega-3* Not reported (likely synthetic) Hypothesized anti-inflammatory
α-Linolenic acid (ALA) 9, 12, 15 Omega-3 Plant oils (flaxseed, chia) Essential fatty acid; precursor to EPA/DHA
γ-Linolenic acid (GLA) 6, 9, 12 Omega-6 Borage oil, blackcurrant seed Anti-inflammatory; skin health
Octadeca-8,10,12-trienoic acid 8, 10, 12 Omega-6 Human exposome (non-natural) Unknown; detected in blood

*Note: The first double bond from the methyl end (omega) for 8,10,15-trienoic acid is at position 3 (18-15=3), classifying it as omega-3.

Physicochemical Properties

  • Melting Point and Solubility: The conjugated double bonds in octadeca-8,10,12-trienoic acid () suggest lower stability compared to non-conjugated isomers like ALA. However, data for 8,10,15-trienoic acid remain unavailable .
  • Reactivity: Enzymatic oxidation of trienoic acids depends on double bond positioning. For example, (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (GLA) forms hydroperoxy derivatives like 9(S)-HPOT (), while ALA is prone to peroxidation due to its methyl-end double bond .

Research Findings and Gaps

  • Oxidation Studies: Enzymatic oxidation of trienoic acids (e.g., GLA in red algae) produces conjugated tetraenes and hydroxy derivatives (). Similar studies on 8,10,15-trienoic acid could reveal unique oxidative products .
  • Synthetic Applications: Pt nanocrystals stabilized by linolenic acid (LLA) analogs (e.g., 9,12,15-trienoic acid) show tailored electronic properties (). The 8,10,15 isomer might offer distinct material science applications .
  • Advanced chromatography (e.g., reversed-phase HPLC) could resolve 8,10,15-trienoic acid from isomers () .

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